molecular formula C19H19N7O B2511270 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1396686-25-1

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No.: B2511270
CAS No.: 1396686-25-1
M. Wt: 361.409
InChI Key: ISECYTPSOXESSS-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyrimidine with 4-(pyridin-2-yl)piperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c27-18(15-4-3-6-20-12-15)24-16-13-22-19(23-14-16)26-10-8-25(9-11-26)17-5-1-2-7-21-17/h1-7,12-14H,8-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISECYTPSOXESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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